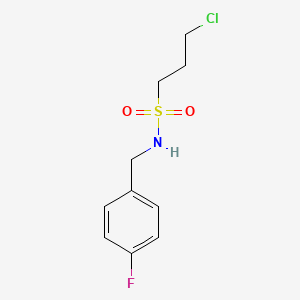

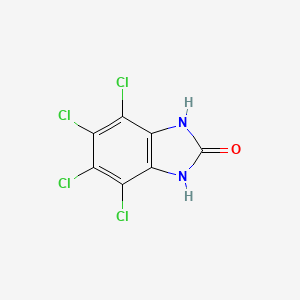

![molecular formula C18H18N4O2S B2974453 5-(cinnamylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1322276-42-5](/img/structure/B2974453.png)

5-(cinnamylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Cinnamylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the pyrimido[4,5-d]pyrimidine family, which is known for its diverse pharmacological properties.

科学的研究の応用

Antiproliferative Applications

CCG-30065 has been identified as having potential antiproliferative effects. This means it could inhibit the growth of cells, which is particularly relevant in the context of cancer research. Compounds like CCG-30065 may be used to prevent the spread of cancerous cells by halting their division and proliferation .

Antimicrobial Activity

The structural class to which CCG-30065 belongs, pyrido[2,3-d]pyrimidines, has been associated with antimicrobial properties. This suggests that CCG-30065 could be useful in developing new antibiotics or antiseptic agents capable of combating microbial infections .

Anti-inflammatory and Analgesic Effects

Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit anti-inflammatory and analgesic properties. CCG-30065 could, therefore, be part of new treatments for reducing inflammation and pain relief .

Hypotensive Properties

CCG-30065 may also have hypotensive effects, which could make it a candidate for the development of new medications to treat high blood pressure. Its ability to potentially lower blood pressure could be significant for cardiovascular health .

Antihistamine Potential

The compound’s class has shown antihistamine activity, suggesting that CCG-30065 could be used in the treatment of allergic reactions by blocking histamine receptors .

PI3K Inhibition for Cancer Therapy

CCG-30065 derivatives have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), an enzyme involved in cell growth and survival. This application is particularly relevant in targeted cancer therapies, where inhibiting PI3K can lead to the death of cancer cells .

Tyrosine Kinase Inhibition

Some derivatives of CCG-30065 are known to inhibit protein tyrosine kinases. These enzymes play a role in signal transduction and are targets for cancer treatment due to their involvement in the control of cell growth .

Cyclin-Dependent Kinase Inhibition

CCG-30065 has a structural motif that acts as an inhibitor of cyclin-dependent kinases (CDKs). CDKs are crucial in regulating the cell cycle, and their inhibition is another strategy in the treatment of cancers .

作用機序

Target of Action

The primary target of CCG-30065 is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation .

Mode of Action

CCG-30065 acts downstream of Rho, blocking the serum response factor (SRF) driven transcription stimulated by various proteins, including Gα12, Gα13, RhoA-G14V, and RhoC-G14V . The compound’s action seems to target the MKL/SRF-dependent transcriptional activation without altering DNA binding .

Biochemical Pathways

CCG-30065 affects multiple signaling pathways. It has been suggested that there is a connection between the activity of NaV1.7 and proteins involved in pathways such as PKA and EGF/EGFR-ERK1/2 . The functional activity of NaV1.7 appears to elevate the expression levels of MACC1 and NHE-1, which are controlled by p38 MAPK activity, HGF/c-MET signaling, and c-Jun activity . This cascade potentially enhances the secretion of extracellular matrix proteases, such as MMPs, which play critical roles in cell migration and invasion activities .

Result of Action

CCG-30065 has shown activity in several in vitro cancer cell functional assays. It has been found to inhibit the growth of RhoC-overexpressing melanoma lines at nanomolar concentrations . Furthermore, it selectively stimulates apoptosis of the metastasis-prone, RhoC-overexpressing melanoma cell line . CCG-30065 also inhibited Rho-dependent invasion by PC-3 prostate cancer cells .

特性

IUPAC Name |

1,3,7-trimethyl-5-[(E)-3-phenylprop-2-enyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-12-19-15-14(17(23)22(3)18(24)21(15)2)16(20-12)25-11-7-10-13-8-5-4-6-9-13/h4-10H,11H2,1-3H3/b10-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMWUGTPOGIUPRP-JXMROGBWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=N1)SCC=CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC2=C(C(=N1)SC/C=C/C3=CC=CC=C3)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(cinnamylthio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

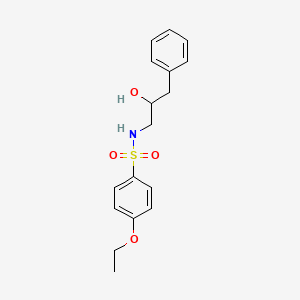

![2-((6-(4-(3-chlorophenyl)piperazin-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B2974370.png)

![Ethyl 2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoate](/img/structure/B2974374.png)

![2-[1-(4-Methylphenyl)cyclopropyl]acetic acid](/img/structure/B2974383.png)

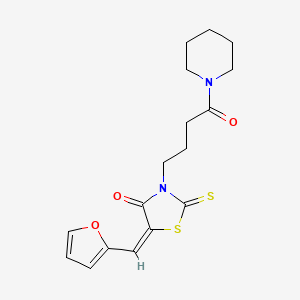

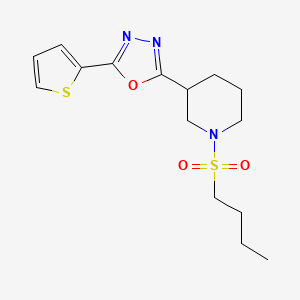

![N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2974386.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-methylphenyl)acetamide](/img/structure/B2974392.png)